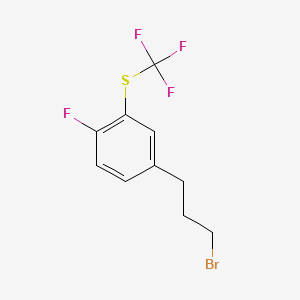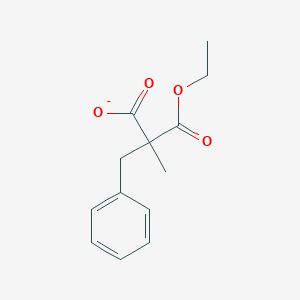
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C13H16O4. It is a derivative of propanoic acid and features a benzyl group, an ethoxy group, and a methyl group attached to the oxopropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate typically involves the esterification of 2-methyl-3-oxopropanoic acid with benzyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Benzyl carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, resulting in the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-2-methyl-3-oxopropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Potassium 3-ethoxy-2-methyl-3-oxopropanoate: Similar structure but with a potassium ion instead of a benzyl group.
Uniqueness
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate is unique due to the presence of both benzyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
113741-16-5 |
|---|---|
Fórmula molecular |
C13H15O4- |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-benzyl-3-ethoxy-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C13H16O4/c1-3-17-12(16)13(2,11(14)15)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15)/p-1 |
Clave InChI |
UBULAUQMQHOJPR-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



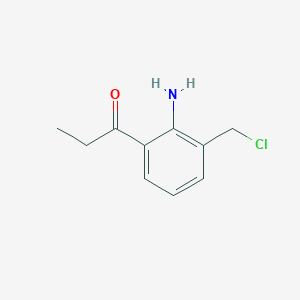

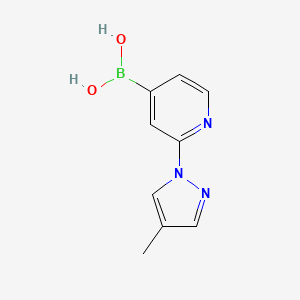
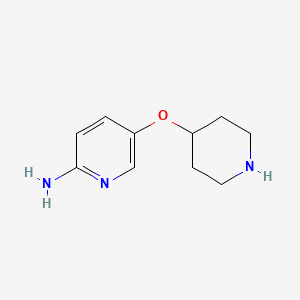
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
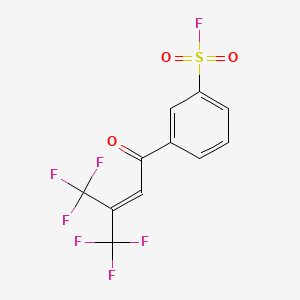
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)

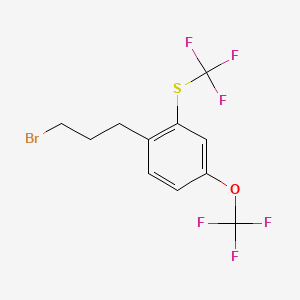
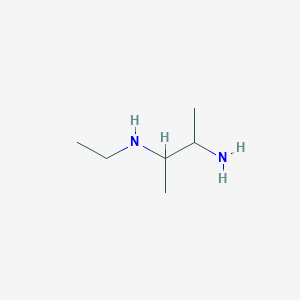
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
